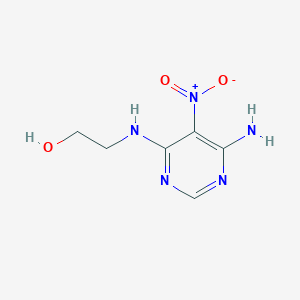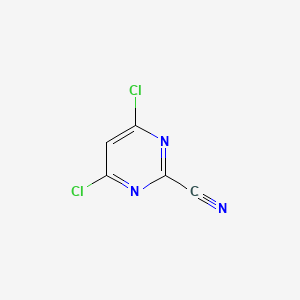
2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol, also known as ANPE, is a chemical compound that has been studied for its potential applications in scientific research. ANPE is a derivative of pyrimidine, a heterocyclic organic compound that is commonly found in nucleic acids. ANPE has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, as mentioned above. 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol has also been shown to interact with DNA and RNA, which may be related to its fluorescence properties. Further research is needed to fully understand the mechanism of action of 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol.
Biochemical and Physiological Effects
2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol has been shown to have biochemical and physiological effects in various studies. Inhibition of dihydrofolate reductase and thymidylate synthase by 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol has been shown to result in decreased DNA synthesis and cell proliferation. 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using various methods. 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol is also relatively inexpensive compared to other compounds used in scientific research. However, 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol has some limitations. It has low solubility in water, which may limit its use in certain experiments. In addition, 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol has not been extensively studied in vivo, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol. One area of research is the development of new drugs that target dihydrofolate reductase and thymidylate synthase. 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol may serve as a lead compound for the development of these drugs. Another area of research is the use of 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol in the synthesis of fluorescent nucleotides. Further studies are needed to optimize the incorporation of 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol into nucleotides and to develop new applications for these fluorescent nucleotides. Finally, more research is needed to fully understand the mechanism of action of 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol and its potential applications in scientific research.
Synthesemethoden
2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol can be synthesized using various methods. One of the most common methods is the reaction between 2-chloroethanol and 6-amino-5-nitropyrimidin-4-amine in the presence of a base such as potassium carbonate. The reaction yields 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol as a white solid with a melting point of 166-168°C. Other methods include the reaction between 2-bromoethanol and 6-amino-5-nitropyrimidin-4-amine and the reaction between 2-iodoethanol and 6-amino-5-nitropyrimidin-4-amine.
Wissenschaftliche Forschungsanwendungen
2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of biochemistry and molecular biology. 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol has been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase, which are involved in the synthesis of DNA. This inhibition can be useful in studying the role of these enzymes in DNA synthesis and in the development of new drugs that target these enzymes.
2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol has also been studied for its potential use in the synthesis of fluorescent nucleotides. Fluorescent nucleotides are used in various applications such as DNA sequencing and imaging of DNA and RNA. 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol can be incorporated into nucleotides and has been shown to emit fluorescence when excited with ultraviolet light.
Eigenschaften
IUPAC Name |
2-[(6-amino-5-nitropyrimidin-4-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O3/c7-5-4(11(13)14)6(8-1-2-12)10-3-9-5/h3,12H,1-2H2,(H3,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBNQJDYZTXHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)NCCO)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[1-(4-bromophenyl)pyrrol-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2914227.png)

![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2914231.png)



![1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2914235.png)

![1,3-bis[(6-chloro-3-pyridinyl)methyl]-2-phenyl-1H-indole](/img/structure/B2914238.png)


![N'-{[(2-oxo-1,2-dihydropyridin-3-yl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B2914246.png)
![N-[3-(benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide](/img/structure/B2914247.png)
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2914248.png)